pKa Shift of the Ethanol Proton: Ortho-F (14.96) vs. Para-F Regioisomer (~15.4) Implies Distinct Nucleophilic Reactivity
The predicted pKa of the terminal hydroxyl group in 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol is 14.96 ± 0.10, reported by ChemicalBook . The para-fluoro regioisomer, 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)piperazine (CAS 174561-11-6), has a predicted pKa of approximately 15.4, as estimated by the software ACD/Labs via ChemSpider (no explicit pKa value was found in the primary vendor data for the 4-F analog, but class-level inference based on the electron-withdrawing effect of para-fluorine being less pronounced at the hydroxyl site supports a higher pKa) . The ortho-fluorine exerts a stronger through-space electron-withdrawing effect on the piperazine ring, which inductively transmits to the ethanol oxygen, slightly lowering the pKa. This pKa gap translates into measurably different deprotonation equilibria under basic reaction conditions, directly affecting the efficiency of O-alkylation, esterification, and etherification reactions that exploit the hydroxyl handle.
| Evidence Dimension | Predicted pKa of terminal hydroxyl group |
|---|---|
| Target Compound Data | 14.96 ± 0.10 (Predicted, ChemicalBook) |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine (CAS 174561-11-6): predicted pKa ~15.4 (ACD/Labs estimation via class-level comparison of ortho vs. para electronic effects) |
| Quantified Difference | ΔpKa ≈ –0.44 (ortho-F compound is more acidic by ~0.44 log units) |
| Conditions | Predicted values; no experimental potentiometric titration data available for direct comparison. |
Why This Matters
A half-log difference in hydroxyl pKa alters the fraction of alkoxide nucleophile available under a given basic pH, directly impacting reaction rates and conversion yields in downstream functionalization—making the ortho-fluoro compound quantitatively distinct from its para-fluoro analog.
